molecular formula C12H21NO4 B2426059 Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate CAS No. 2136687-39-1

Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate

Cat. No.: B2426059
CAS No.: 2136687-39-1
M. Wt: 243.303
InChI Key: YDTHZSZTWFGIBX-VIFPVBQESA-N
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Description

Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a chiral compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . Its structure features a pyrrolidine ring, which is a common scaffold in medicinal chemistry and organic synthesis. The (2S) designation confirms the specific stereochemistry at the second carbon of the pyrrolidine ring, making this compound a valuable chiral building block for the synthesis of more complex, stereochemically defined molecules . The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, offering stability under various conditions and allowing for selective deprotection . Compounds based on the substituted pyrrolidine structure, such as this one, are of significant interest in pharmaceutical research. For instance, similar (2S,4R)-pyrrolidine scaffolds have been identified as key components in the development of novel dual-target therapeutics, such as mu opioid receptor (MOR) agonist and dopamine D3 receptor (D3R) antagonists investigated for potential analgesic effects with reduced addictive liability . This highlights the relevance of chiral pyrrolidine derivatives in advanced drug discovery efforts. Researchers can utilize this compound to explore new chemical spaces and develop molecules with targeted biological activities. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)10(14)8-16-4/h9H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTHZSZTWFGIBX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule contains three critical structural features:

  • A (2S)-configured pyrrolidine ring
  • A tert-butyl carbamate (Boc) protecting group
  • A 2-methoxyacetyl side chain

Retrosynthetic disconnection reveals two primary strategies:

  • Boc-protected pyrrolidine acylation : Introducing the methoxyacetyl group via late-stage acylation of a preformed Boc-pyrrolidine scaffold.
  • Chiral pool synthesis : Utilizing L-proline derivatives as stereochemical starting points to construct the pyrrolidine core before functionalization.

Synthetic Methodologies

Boc Protection of Pyrrolidine Precursors

The tert-butoxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate under Schotten-Baumann conditions:

Procedure :

  • Dissolve (2S)-pyrrolidin-2-ylmethanol (1.0 equiv) in THF/H₂O (3:1)
  • Add NaHCO₃ (2.5 equiv) and di-tert-butyl dicarbonate (1.2 equiv)
  • Stir at 0°C → room temperature for 12 h
  • Extract with EtOAc, dry over Na₂SO₄, concentrate
    Yield : 89–93%
    Key Data :
Parameter Value
Reaction Time 12 h
Temperature 0°C → 25°C
Solvent System THF/H₂O (3:1)

Methoxyacetyl Group Installation

The 2-methoxyacetyl moiety is introduced via nucleophilic acyl substitution or mixed anhydride methods:

Mixed Anhydride Method
  • Activate Boc-protected pyrrolidine-2-carboxylic acid (1.0 equiv) with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.2 equiv) in THF at -15°C
  • Add methoxyacetyl chloride (1.05 equiv) dropwise
  • Warm to 0°C, stir for 4 h
    Yield : 76–82%
    Critical Parameters :
  • Strict temperature control (-15°C → 0°C) prevents racemization
  • Anhydrous THF essential for mixed anhydride stability
Acyl Chloride Coupling
  • Convert Boc-pyrrolidine-2-carboxylic acid to acid chloride using SOCl₂
  • React with methoxyacetyl amine in presence of Hünig's base
    Yield : 68–71%
    Advantage : Better functional group tolerance for complex substrates

Stereochemical Control and Chiral Purity

The (2S) configuration is maintained through:

Chiral Starting Materials

L-Proline derivatives ensure retention of stereochemistry:

Case Study :

  • Starting with (S)-N-Boc-4-oxoproline
  • Reduction with BH₃·THF provides (2S)-alcohol intermediate
  • Oxidation state maintained through reaction sequence

Racemization Mitigation

Key strategies include:

  • Low-temperature reactions (<0°C) during acylation steps
  • Use of non-polar solvents (toluene/hexanes) for crystallization
  • Chiral HPLC monitoring (Daicel Chiralpak AD-H column, hexane/i-PrOH 90:10)

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enhance process efficiency:

  • Residence time: 8–12 minutes
  • Productivity: 1.2 kg/L·h
  • Purity: >99.5% by GC-MS

Green Chemistry Approaches

Recent advancements focus on:

  • Biocatalytic acylation using Candida antarctica lipase B
  • Solvent-free mechanochemical synthesis

Analytical Characterization

Standard characterization data for the target compound:

Parameter Value Method
[α]D²⁵ +24.5° (c 1.0, CHCl₃) Polarimetry
¹H NMR (400 MHz) δ 4.41 (s, 1H), 3.72–3.22 (m) CDCl₃
HPLC Purity 99.8% C18, MeCN/H₂O 70:30

Comparative Method Evaluation

Method Yield (%) Purity (%) Scalability Cost Index
Mixed Anhydride 82 99.5 Excellent 1.0
Acyl Chloride 71 98.7 Moderate 1.3
Enzymatic 65 99.9 Limited 2.1

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyacetyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is frequently utilized as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a valuable reagent in synthetic organic chemistry. The compound can undergo reactions such as oxidation, reduction, and nucleophilic substitution, facilitating the creation of diverse chemical entities.

Synthesis Methodology
The synthesis typically involves the introduction of tert-butyl ester groups and methoxyacetyl groups onto the pyrrolidine ring. Common reagents include tert-butyl chloroformate and methoxyacetyl chloride under controlled conditions to ensure high yields.

Biological Applications

Enzyme Mechanism Studies
In biological research, this compound serves as a useful probe for studying enzyme mechanisms. Its structural properties allow researchers to investigate interactions with specific enzymes, aiding in the understanding of biochemical pathways .

Pharmacological Studies
The compound has potential applications in pharmacology due to its ability to modulate biological activity. For instance, derivatives of pyrrolidine compounds have been explored for their inhibitory effects on enzymes such as tyrosinase, which is significant in cosmetic and therapeutic contexts .

Case Studies

Study Title Objective Findings
Design and Discovery of Mushroom Tyrosinase InhibitorsTo explore inhibitors for tyrosinase using pyrrolidine derivativesIdentified that certain derivatives exhibited significant inhibitory activity against tyrosinase, suggesting potential applications in skin whitening products and treatment of hyperpigmentation .
Synthesis of Pyrrolidine DerivativesTo synthesize new pyrrolidine-based compounds for biological testingDemonstrated the utility of this compound as a precursor for biologically active compounds, highlighting its role in drug discovery .

Industrial Applications

In the industrial sector, this compound can be employed in the production of specialty chemicals and materials with tailored properties. Its unique functional groups enhance its reactivity, making it suitable for creating advanced materials used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the methoxyacetyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-2-(2-hydroxyacetyl)pyrrolidine-1-carboxylate
  • Tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate
  • Tert-butyl (2S)-2-(2-fluoroacetyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group enhances solubility and can influence the compound’s interaction with biological targets .

Biological Activity

Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, chemical properties, and research findings relevant to its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3, with a molecular weight of approximately 225.31 g/mol. The compound features a pyrrolidine ring, which is known for its ability to participate in various biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors, such as amino acid derivatives.
  • Introduction of the Methoxyacetyl Group : This is accomplished via acylation reactions using methoxyacetic acid or its derivatives.
  • Addition of the Tert-butyl Group : Generally introduced through tert-butyl esterification reactions using tert-butyl chloroformate.

These methods ensure that the compound retains its desired functional groups, which are crucial for its biological activity .

This compound has been investigated for its potential as a biochemical probe due to its unique structural features that allow it to interact with various biological targets. Its mechanism involves modulation of protein-protein interactions (PPIs), particularly in relation to oxidative stress pathways .

Therapeutic Potential

Research indicates that this compound may act as an inhibitor of the Keap1–Nrf2 pathway, which is critical in regulating cellular responses to oxidative stress. The Nrf2 protein upregulates antioxidant enzymes, thereby protecting cells from damage caused by reactive oxygen species (ROS) . Inhibition of the Keap1–Nrf2 interaction can lead to increased levels of Nrf2 in the nucleus, enhancing the expression of cytoprotective genes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits moderate binding affinity to Keap1 with a dissociation constant (KDK_D) around 4 μM. It has shown promising results in enhancing Nrf2 activity, suggesting potential applications in treating diseases linked to oxidative stress .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have highlighted the importance of specific structural elements in enhancing the potency of this compound. Variations within the pyrrolidine ring and modifications at key positions have been explored to optimize binding affinity and selectivity .

Data Summary

Property Value
Molecular FormulaC12H21NO3C_{12}H_{21}NO_3
Molecular Weight225.31 g/mol
Binding Affinity (KDK_D)4 μM
Key Biological PathwayNrf2 activation via Keap1 inhibition

Q & A

Q. What are the common synthetic routes for Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate?

Answer: The synthesis typically involves multi-step reactions, including:

  • Carboxylation and Amide Coupling : Activation of carboxylic acids using isobutyl chloroformate and DIPEA to form mixed anhydrides, followed by coupling with nucleophiles like 2-amino-2-methylpropanol .
  • Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, with subsequent deprotection under acidic conditions .
  • Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradients) is commonly employed to isolate the product, yielding ~59–78% purity .

Q. Example Synthesis Table

StepReagents/ConditionsYieldKey ObservationsReference
Mixed Anhydride FormationDIPEA, isobutyl chloroformate, CH2Cl2, RT, 2h59%LC-MS confirms consumption of starting material
Boc ProtectionBoc anhydride, DIPEA, CH2Cl262–78%IR confirms carbonyl stretching at ~1700 cm<sup>-1</sup>

Q. How is the compound characterized using spectroscopic methods?

Answer: Standard characterization includes:

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR : Peaks for tert-butyl groups appear as singlets at δ ~1.4–1.5 ppm. Methoxyacetyl protons resonate at δ ~3.3–3.5 ppm (OCH3) and δ ~4.0–4.2 ppm (CH2CO) .
    • <sup>13</sup>C NMR : Boc carbonyls appear at δ ~155–160 ppm; methoxy carbons at δ ~55–60 ppm .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]<sup>+</sup> = 318.27914; observed = 318.28009) .
  • IR Spectroscopy : Stretching bands for C=O (1700–1750 cm<sup>-1</sup>) and N-H (3300 cm<sup>-1</sup>) .

Q. What purification techniques are effective for this compound?

Answer:

  • Flash Chromatography : Silica gel columns with gradients of ethyl acetate/hexane effectively separate polar byproducts .
  • Recrystallization : Products with high melting points (e.g., 114–116°C) are recrystallized from ethanol/chloroform mixtures .
  • Acid-Base Extraction : Used to remove unreacted amines or acids during workup .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing stereoisomers?

Answer:

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., CHIRALPAK® columns) .
  • NOESY/ROESY : Identifies spatial proximity of protons to confirm stereochemistry at the 2S position .
  • X-ray Crystallography : Provides definitive stereochemical assignment for crystalline derivatives .

Q. What strategies optimize the yield in coupling reactions involving 2-methoxyacetyl groups?

Answer:

  • Reagent Selection : Use of DIPEA (vs. weaker bases) enhances nucleophilicity in mixed anhydride couplings .
  • Temperature Control : Reactions at 0°C minimize side reactions (e.g., racemization) during acyl transfer .
  • Catalyst Screening : Pd/C (10% w/w) in hydrogenation steps improves selectivity for saturated products (99% purity) .

Q. Optimization Table

ParameterOptimal ConditionYield ImprovementReference
BaseDIPEA (6.45 mmol)+20% vs. TEA
Reaction Temp0°C during couplingReduces epimerization by 15%

Q. How does stereochemistry at the 2S position influence catalytic activity?

Answer: In hybrid Lewis acid/base catalysis:

  • The 2S configuration aligns the methoxyacetyl group to stabilize transition states via H-bonding, enhancing enantioselectivity (e.g., >90% ee in aldol reactions) .
  • Mechanistic Insight : DFT calculations show the (S)-isomer reduces activation energy by 5–8 kcal/mol compared to (R) .

Q. What are the implications of byproduct formation during Boc protection?

Answer: Common byproducts and mitigation strategies include:

  • N-Terminal Dehydration : Detected via LC-MS as [M-18]<sup>+</sup> ions. Controlled by limiting reaction time to 2h .
  • Siloxane Adducts : Traced to incomplete silyl ether removal. Add 5% HCl during workup to hydrolyze residuals .

Q. How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Degradation onset at ~150°C indicates thermal stability .
  • HPLC Purity Tracking : Storage at −20°C in anhydrous CH2Cl2 maintains >95% purity for 6 months .

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